Cas no 7154-84-9 (2-(4-but-2-enylphenoxy)acetic Acid)
7154-84-9 structure
Product Name:2-(4-but-2-enylphenoxy)acetic Acid
Numero CAS:7154-84-9
MF:C12H14O3
MW:206.237763881683
CID:1748858
PubChem ID:5357247
Update Time:2025-04-21
2-(4-but-2-enylphenoxy)acetic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-but-2-enylphenoxy)acetic Acid
- 3-Hydroxy-(9|A13|A,14|A)-morphinan-17-carboxylic Acid Phenylmethyl Ester
- 3-hydroxy-N-(benzyloxycarbonyl)morphinan
- (+)-3-hydroxy-N-(benzyloxycarbonyl)morphinan
- FT-0662923
- N-17-Cbz-3-hydroxymorphinan
- (4-but-2t-enyl-phenoxy)-acetic acid
- CTK8F1058
- (4bS,8aS,9S)-benzyl 3-hydroxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene-11-carboxylate
- (4-But-2t-enyl-phenoxy)-essigsaeure
- SureCN13383309
- 3-Hydroxy-(9|A13|A,14|A)-morphinan-17-carboxylic Acid Phenylmethyl Ester; 3-hydroxy-N-(benzyloxycarbonyl)morphinan; (+)-3-hydroxy-N-(benzyloxycarbonyl)morphinan; FT-0662923; N-17-Cbz-3-hydroxymorphinan; (4-but-2t-enyl-phenoxy)-acetic acid; CTK8F1058; (4bS,8aS,9S)-benzyl 3-hydroxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene-11-carboxylate; (4-But-2t-enyl-phenoxy)-essigsaeure; SureCN13383309;
- 2-[4-(but-2-enyl]phenoxy)acetic acid
- 7154-84-9
- NSC-73843
- {4-[(2E)-2-butenyl]phenoxy}acetic acid
- NSC73843
-
- Inchi: 1S/C12H14O3/c1-2-3-4-10-5-7-11(8-6-10)15-9-12(13)14/h2-3,5-8H,4,9H2,1H3,(H,13,14)/b3-2+
- Chiave InChI: OXIFLECLSFRBKV-NSCUHMNNSA-N
- Sorrisi: O(CC(=O)O)C1C=CC(=CC=1)C/C=C/C
Proprietà calcolate
- Massa esatta: 206.09432
- Massa monoisotopica: 206.094294304g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: 341.9°C at 760 mmHg
- Punto di infiammabilità: 129.8°C
- Indice di rifrazione: 1.543
- PSA: 46.53
- LogP: 2.26860
2-(4-but-2-enylphenoxy)acetic Acid Letteratura correlata
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
7154-84-9 (2-(4-but-2-enylphenoxy)acetic Acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti